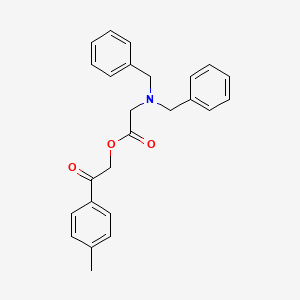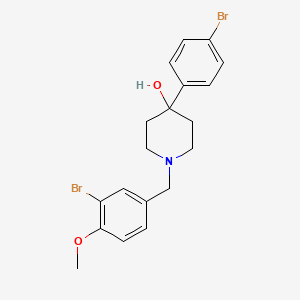
1-(3-bromo-4-methoxybenzyl)-4-(4-bromophenyl)-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromo-4-methoxybenzyl)-4-(4-bromophenyl)-4-piperidinol is a chemical compound that belongs to the family of piperidine derivatives. It is a potent inhibitor of various enzymes and has been widely studied for its potential use in the development of new drugs.
作用机制
The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(4-bromophenyl)-4-piperidinol involves the inhibition of various enzymes, as mentioned earlier. Specifically, it acts as a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, which are responsible for the breakdown of the neurotransmitter acetylcholine. This results in an increase in acetylcholine levels in the brain, which can improve cognitive function. Additionally, it has been shown to inhibit monoamine oxidase, which is responsible for the breakdown of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. This can lead to an increase in the levels of these neurotransmitters in the brain, which can improve mood and emotional stability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific enzyme being inhibited. As mentioned earlier, inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. Inhibition of monoamine oxidase can lead to an increase in the levels of monoamine neurotransmitters in the brain, which can improve mood and emotional stability. However, the exact biochemical and physiological effects of this compound are still being studied, and more research is needed to fully understand its potential therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-bromo-4-methoxybenzyl)-4-(4-bromophenyl)-4-piperidinol in lab experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying the role of specific enzymes in various biological processes. Additionally, its high yield and purity make it a reliable compound for use in experiments. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, its complex synthesis method can make it difficult to obtain in large quantities, which can also limit its use in some experiments.
未来方向
There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(4-bromophenyl)-4-piperidinol. One potential direction is the development of new drugs based on this compound. Its potent enzyme inhibition activity makes it a promising candidate for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, which can lead to new insights into the regulation of neurotransmitters in the brain. Finally, more studies are needed to determine the potential toxicity of this compound and its effects on various biological processes.
合成方法
The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-(4-bromophenyl)-4-piperidinol is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3-bromo-4-methoxybenzaldehyde and 4-bromobenzyl bromide with piperidine in the presence of a base. The yield of this reaction is usually high, and the purity of the product can be improved through recrystallization.
科学研究应用
1-(3-bromo-4-methoxybenzyl)-4-(4-bromophenyl)-4-piperidinol has been extensively studied for its potential use in the development of new drugs. It has been shown to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in the regulation of neurotransmitters, and their inhibition has been linked to the treatment of several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-(4-bromophenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Br2NO2/c1-24-18-7-2-14(12-17(18)21)13-22-10-8-19(23,9-11-22)15-3-5-16(20)6-4-15/h2-7,12,23H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQQJGZHFCMINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4933601.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4933603.png)
![2-[(2,4-dinitrophenyl)amino]-1-(4-nitrophenyl)-1,3-propanediol](/img/structure/B4933643.png)

![cyclopentyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4933649.png)
![1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B4933656.png)
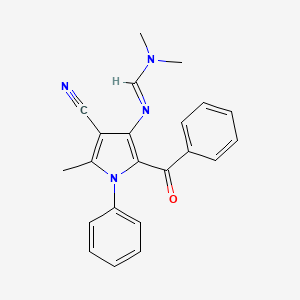
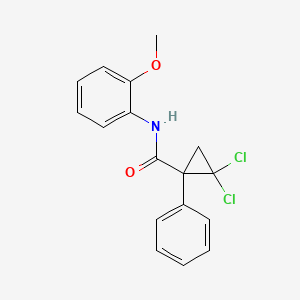
![3-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B4933671.png)
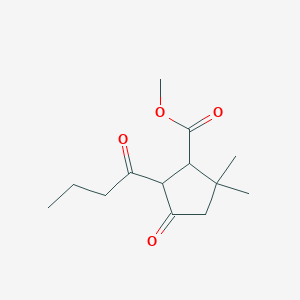
![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
![N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933693.png)
![N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4933699.png)
